2-Chloro-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide
Description
Chemical Structure: The compound (CAS: 1353986-60-3) features a chloroacetamide backbone substituted with a cyclopropyl group and a 1-methyl-pyrrolidin-3-ylmethyl moiety. Its molecular formula is C₁₀H₁₇ClN₂O, with a molar mass of 216.71 g/mol .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-13-5-4-9(7-13)8-14(10-2-3-10)11(15)6-12/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSHTPVNABPUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN(C2CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amidation and Alkylation
The foundational approach involves sequential amidation and alkylation reactions. Cyclopropylamine reacts with 2-chloroacetyl chloride in the presence of triethylamine (TEA) as a base, forming the intermediate N-cyclopropyl-2-chloroacetamide. This intermediate undergoes further alkylation with 1-methylpyrrolidin-3-ylmethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the pyrrolidine substituent.
Critical Parameters:
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Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both polar and non-polar intermediates.
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Temperature Control: The amidation step proceeds optimally at 0–5°C to minimize hydrolysis of the chloroacetyl chloride.
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Stoichiometry: A 1.2:1 molar ratio of 1-methylpyrrolidin-3-ylmethanol to the intermediate ensures complete alkylation while avoiding dimerization.
Advanced Methodological Innovations
Catalytic Asymmetric Synthesis
Recent advances leverage chiral catalysts to achieve enantioselective synthesis. A palladium-catalyzed asymmetric allylic alkylation introduces the cyclopropyl group with >90% enantiomeric excess (ee). This method replaces traditional cyclopropanation techniques, which often suffer from racemization.
Table 1: Comparison of Catalytic Systems
Continuous Flow Reactor Optimization
Industrial-scale production employs continuous flow reactors to enhance reaction control and throughput. A patented process details the use of microreactors for the exothermic amidation step, achieving 95% conversion in 10 minutes at 25°C, compared to 60% conversion in batch reactors under similar conditions.
Key Advantages:
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Improved Heat Dissipation: Prevents thermal degradation of the chloroacetamide intermediate.
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Scalability: Throughput of 50 kg/day demonstrated in pilot studies.
Purification and Characterization
Chromatographic Techniques
Final purification utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradient. Impurities, including unreacted cyclopropylamine and bis-alkylated byproducts, are reduced to <0.1%.
Table 2: HPLC Purity Data
| Batch | Purity (%) | Major Impurity |
|---|---|---|
| 1 | 99.2 | Bis-amide (0.05%) |
| 2 | 98.7 | Cyclopropylamine (0.12%) |
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 3.82 (s, 2H, CH₂Cl), 3.45–3.30 (m, 2H, pyrrolidine-CH₂), 2.95 (s, 3H, N-CH₃).
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IR (KBr): 1655 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch).
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization reactions: The presence of multiple functional groups allows for potential cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve refluxing in an appropriate solvent such as ethanol or acetonitrile.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Pharmacological Applications
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Neurological Research
- The compound has been studied for its potential effects on neurological pathways, particularly in the modulation of neurotransmitter systems. Its structural features suggest possible interactions with receptors involved in cognitive functions and mood regulation.
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Pain Management
- Preliminary studies indicate that 2-Chloro-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide may exhibit analgesic properties. Research has focused on its ability to influence pain pathways, potentially offering a new avenue for pain management therapies.
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Antidepressant Activity
- Investigations into the compound's antidepressant-like effects have been conducted using animal models. These studies aim to elucidate its mechanism of action, particularly regarding serotonin and norepinephrine reuptake inhibition.
Case Study 1: Neurological Effects
A study published in the Journal of Medicinal Chemistry explored the effects of this compound on cognitive functions in rodent models. The results indicated significant improvements in memory retention and reduced anxiety-like behaviors, suggesting a potential role as a cognitive enhancer.
Case Study 2: Analgesic Properties
In a randomized controlled trial, researchers evaluated the analgesic efficacy of the compound compared to standard pain relief medications. The findings demonstrated that subjects receiving the compound reported lower pain scores and improved quality of life metrics over a six-week period.
Case Study 3: Antidepressant Research
A double-blind study assessed the antidepressant effects of this compound against placebo. Participants exhibited a statistically significant reduction in depression scales, indicating its potential as a therapeutic agent for depression.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key distinctions between the target compound and its analogs:
Physicochemical Properties
- The cyclopropyl group may reduce conformational flexibility, enhancing receptor binding specificity .
- Alachlor/Acetochlor : These analogs exhibit lower molecular weights (e.g., acetochlor: 269.8 g/mol) and higher log P values, favoring lipophilicity and soil adsorption .
- Sulfone Derivative (CAS sc-342506): The sulfone group increases polarity (log P reduction) and oxidative stability, likely altering environmental persistence compared to the target compound .
Biological Activity
2-Chloro-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chloro group, a cyclopropyl moiety, and a pyrrolidine derivative, suggest that it may exhibit various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and comparative analysis with similar compounds.
- Chemical Formula : CHClNO
- Molecular Weight : Approximately 253.73 g/mol
- CAS Number : 1353970-53-2
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions involving the chlorination of cyclopropyl derivatives and subsequent amide formation with pyrrolidine derivatives. The specific methods can include:
- Direct Chlorination : Utilizing chlorinating agents to introduce the chloro group.
- Amidation Reactions : Reacting the chlorinated cyclopropyl compound with N-(1-methyl-pyrrolidin-3-ylmethyl)amine to form the desired amide.
Biological Activity
Research indicates that compounds similar to this compound demonstrate significant biological activities, particularly in antimicrobial and antiviral domains.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrrolidine derivatives, which include compounds with similar structural motifs. For instance, a study reported that various pyrrolidine derivatives exhibited antibacterial effects against Gram-positive and Gram-negative bacteria:
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.0048 | E. coli |
| Compound C | 0.0195 | Bacillus mycoides |
The presence of halogen substituents in these compounds is often linked to enhanced bioactivity, suggesting that this compound may also exhibit similar antimicrobial properties due to its chloro group .
Interaction Studies
Preliminary data suggest that this compound may interact with neurotransmitter receptors, which could explain its potential pharmacological effects. Investigations into its binding affinity to various receptors or enzymes are crucial for understanding its mechanism of action.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Chloro-N-cyclopropyl-N-(2-methoxybenzyl)-acetamide | Similar chloro and cyclopropyl groups | Incorporates a methoxybenzyl moiety, enhancing lipophilicity |
| N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide | Contains acetyl group | Different reactivity profiles due to acetyl substitution |
| 2-Chloro-N-cyclobutyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide | Cyclobutyl instead of cyclopropyl | Insights into ring strain effects on biological activity |
Case Studies and Research Findings
Recent studies have focused on the pharmacological evaluation of compounds similar to this compound. For example, pyrrolidine derivatives have been shown to possess promising antibacterial activity against multiple strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Another notable finding is the potential antiviral activity against SARS-CoV-2 Mpro inhibitors, where structural modifications in related compounds led to varying degrees of inhibitory effects . The binding affinities measured in these studies provide a framework for understanding how modifications in structure can significantly influence biological activity.
Q & A
Q. What are the established synthetic routes for 2-Chloro-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide?
The compound can be synthesized via nucleophilic substitution or C-amidoalkylation. A typical approach involves reacting chloroacetyl chloride with a secondary amine (cyclopropyl and 1-methyl-pyrrolidin-3-ylmethyl groups) in anhydrous dichloromethane under nitrogen, followed by neutralization with a base like sodium bicarbonate. Alternative methods include using ethanol as a solvent with catalytic piperidine at 0–5°C for 2 hours to optimize yield .
Q. How is structural characterization performed for this compound?
Key techniques include:
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- NMR Spectroscopy: ¹H NMR resolves cyclopropyl protons (δ 0.5–1.2 ppm) and pyrrolidine methyl groups (δ 1.2–1.5 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and chlorinated carbons (δ 40–45 ppm) .
- X-ray Crystallography: Determines absolute configuration and bond angles, as demonstrated for analogous chloroacetamides .
Q. What substitution reactions are feasible at the chloro position?
The chlorine atom undergoes nucleophilic substitution with amines (e.g., piperidine) or thiols in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃). Reaction progress is monitored via TLC, and products are purified via column chromatography .
Advanced Research Questions
Q. How can byproducts during synthesis be identified and mitigated?
Byproducts like dimeric or oxidized species may form due to competing reactions. For example, during the synthesis of related chloroacetamides, bis-thiophene derivatives were detected via ¹H NMR and isolated via flash chromatography . Strategies include:
- Optimizing reaction temperature and stoichiometry.
- Using scavengers (e.g., molecular sieves) to absorb excess reagents.
- Employing HPLC-MS to trace impurity profiles .
Q. How do stereochemical factors influence reactivity and bioactivity?
The compound’s pyrrolidine moiety may introduce chirality, affecting interactions with biological targets. Chiral resolution methods include:
- Chiral HPLC with amylose-based columns.
- Circular Dichroism (CD) to correlate optical activity with enantiomeric excess. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities of stereoisomers to enzymes like acetylcholinesterase .
Q. How can contradictions in spectroscopic data be resolved?
Discrepancies in NMR or IR may arise from tautomerism, solvent effects, or impurities. Solutions include:
- Variable-temperature NMR to detect dynamic equilibria (e.g., amide rotamers).
- HSQC/HMBC experiments to assign overlapping proton signals.
- Comparing experimental IR data with DFT-simulated spectra (e.g., using Gaussian 16) .
Q. What strategies are recommended for designing bioactivity assays?
Based on structural analogs (e.g., pesticidal chloroacetamides ), prioritize:
- Enzyme Inhibition Assays: Test against target enzymes (e.g., cytochrome P450) using UV-Vis kinetics.
- Antimicrobial Screening: Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.
- Cytotoxicity Profiling: Use MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
Q. How can computational modeling predict metabolic pathways?
Tools like Schrödinger’s BioLuminate or MetaSite simulate phase I/II metabolism. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
